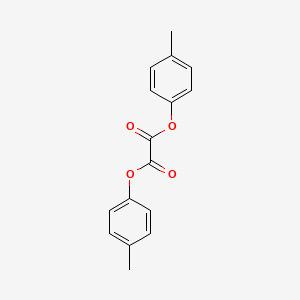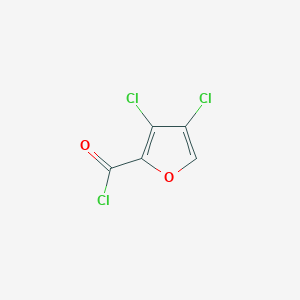
3,4-Dichlorofuran-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dichlorofuran-2-carbonyl chloride: is an organic compound with the molecular formula C5HCl3O2. It is a derivative of furan, a heterocyclic compound, and contains two chlorine atoms at the 3 and 4 positions, as well as a carbonyl chloride group at the 2 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbonyl chloride typically involves the chlorination of furan derivatives. One common method is the reaction of furan with chlorine gas in the presence of a catalyst, such as iron(III) chloride, to introduce chlorine atoms at the 3 and 4 positions. The resulting 3,4-dichlorofuran is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group at the 2 position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dichlorofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
- Various oxidized derivatives from oxidation reactions .
Amides, esters, and thioesters: from nucleophilic substitution.
3,4-Dichlorofuran-2-carboxylic acid: from reduction.
Aplicaciones Científicas De Investigación
3,4-Dichlorofuran-2-carbonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules and enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dichlorofuran-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparación Con Compuestos Similares
- 3,4-Dichlorofuran-2-carboxylic acid
- 3,4-Dichlorofuran-2,5-dicarbaldehyde
- 4-Chloro-5-(dichloromethyl)furan-2,3-dione
- 5-Formyl-2-furancarboxylic acid
Comparison: 3,4-Dichlorofuran-2-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts high reactivity and versatility in chemical reactions. Compared to its analogs, such as 3,4-dichlorofuran-2-carboxylic acid, it is more reactive and can participate in a wider range of nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
62366-43-2 |
|---|---|
Fórmula molecular |
C5HCl3O2 |
Peso molecular |
199.41 g/mol |
Nombre IUPAC |
3,4-dichlorofuran-2-carbonyl chloride |
InChI |
InChI=1S/C5HCl3O2/c6-2-1-10-4(3(2)7)5(8)9/h1H |
Clave InChI |
LDHRXRONPLXAHS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(O1)C(=O)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



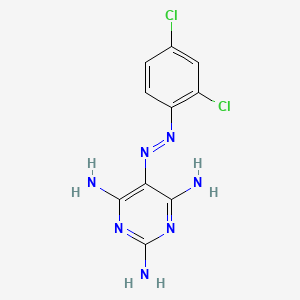

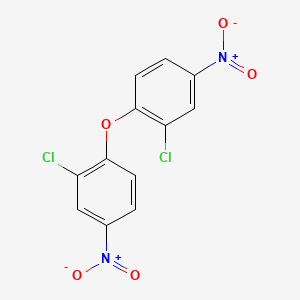
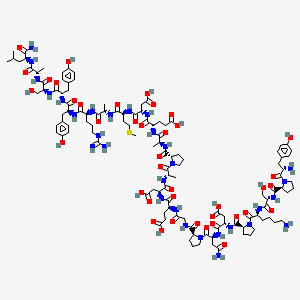

![(2S)-2-[(2-aminoacetyl)-[2-(carbamoylhydrazinylidene)ethyl]amino]-3-phenylpropanamide](/img/structure/B13815501.png)
![3-[2-(1H-benzimidazol-2-yl)ethyl]-1-(4-methylphenyl)-1-[(4-methylphenyl)methyl]urea](/img/structure/B13815502.png)

![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-(phenylmethoxy)-, ethyl ester](/img/structure/B13815511.png)
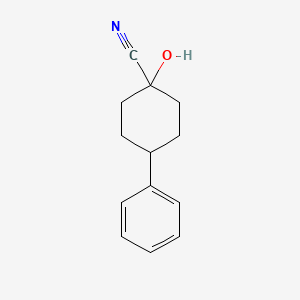
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
